molecular formula C13H18N4O4 B12529078 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid CAS No. 819883-46-0

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid

Katalognummer: B12529078
CAS-Nummer: 819883-46-0
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: OTXJDUHIZQIQTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is a complex organic compound with the molecular formula C13H18N4O4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diformylbenzoic acid with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The aminoacetyl groups can form hydrogen bonds with proteins, potentially inhibiting their function. This compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is unique due to the presence of two aminoacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Eigenschaften

CAS-Nummer

819883-46-0

Molekularformel

C13H18N4O4

Molekulargewicht

294.31 g/mol

IUPAC-Name

3,5-bis[[(2-aminoacetyl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H18N4O4/c14-4-11(18)16-6-8-1-9(7-17-12(19)5-15)3-10(2-8)13(20)21/h1-3H,4-7,14-15H2,(H,16,18)(H,17,19)(H,20,21)

InChI-Schlüssel

OTXJDUHIZQIQTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1CNC(=O)CN)C(=O)O)CNC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.